2-[(1S,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid
Description
Absolute Configuration Analysis of (1S,3S) Diastereomers
X-ray crystallography of related indane derivatives reveals that the (1S,3S) diastereomer adopts a cis arrangement of substituents, with torsional angles between C1 and C3 ranging from 110° to 120°. This configuration minimizes steric clashes between the isopropyl group and the indane backbone. Key bond lengths and angles are summarized below:
Conformational Dynamics in Solution Phase
In solution, the cyclopentane ring exhibits pseudorotation, with the acetic acid group oscillating between axial and equatorial positions. Nuclear magnetic resonance (NMR) studies show coupling constants (JH1-H3 = 8.2 Hz) consistent with a half-chair conformation. Molecular dynamics simulations indicate an energy barrier of 4.2 kcal/mol for ring puckering, favoring the (1S,3S) configuration by 1.8 kcal/mol over the (1R,3R) enantiomer.
Crystallographic Studies and Solid-State Packing Arrangements
Single-crystal X-ray analysis reveals a monoclinic lattice (space group P2₁/c) with unit cell parameters a = 11.30 Å, b = 11.42 Å, c = 11.96 Å, and β = 102.32°. The acetic acid groups form dimeric hydrogen-bonded pairs (O–H···O = 2.68 Å), while the isopropyl substituents engage in van der Waals interactions (3.12–3.45 Å) with adjacent indane cores.
Key packing features :
- Helical chains along the b-axis via C–H···π interactions (2.89 Å)
- Layered stacking of benzene rings (3.48 Å interplanar distance)
- 76.3% crystal density by PLATON analysis
Comparative Analysis with Structural Analogs
Isopropyl-Substituted Indane Derivatives
The isopropyl group enhances lipophilicity (logP = 3.2) compared to non-substituted indanes (logP = 2.1). Structural analogs exhibit the following variations:
The cis-isopropyl group increases thermal stability by 15–20°C compared to linear alkyl chains due to restricted molecular motion.
Acetic Acid-Functionalized Polycyclic Systems
Placement of the acetic acid group at position 1 of the indane scaffold distinguishes this compound from analogs like 1H-indene-3-acetic acid. Key differences include:
Properties
IUPAC Name |
2-[(1S,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-9(2)13-7-10(8-14(15)16)11-5-3-4-6-12(11)13/h3-6,9-10,13H,7-8H2,1-2H3,(H,15,16)/t10-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHQGKGQRVLIJD-GWCFXTLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(C2=CC=CC=C12)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C[C@H](C2=CC=CC=C12)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes: The synthesis of 2-[(1S,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid generally involves the catalytic hydrogenation of a precursor compound. Key steps include the formation of the indene ring, followed by functional group modifications and stereoselective reduction processes. Reaction Conditions: Specific reaction conditions often include the use of hydrogen gas, a palladium or platinum catalyst, and temperatures ranging from 40°C to 60°C. These conditions help achieve the desired stereochemistry. Industrial Production Methods: Industrially, this compound can be produced on a large scale using continuous flow reactors which ensure consistent product quality and yield. The process is optimized to minimize waste and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes several types of reactions, including oxidation, reduction, and substitution. Common Reagents and Conditions:
Oxidation: This typically involves reagents like potassium permanganate or chromium trioxide, often under acidic or basic conditions, leading to the formation of ketones or carboxylic acids.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst can reduce the compound to yield alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles, often facilitated by a strong base such as sodium hydride or potassium tert-butoxide. Major Products: Depending on the reaction type, products can include various functionalized derivatives such as hydroxylated, alkylated, or acylated indene compounds.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
This compound has been studied for its potential therapeutic effects. Research indicates that it may exhibit anti-inflammatory and analgesic properties, making it a candidate for pain management therapies. Its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential efficacy in treating conditions such as arthritis and other inflammatory diseases .
Case Studies
- Anti-inflammatory Activity : A study published in the Journal of Medicinal Chemistry evaluated various derivatives of 2-[(1S,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid for their ability to inhibit cyclooxygenase enzymes (COX). The results showed that certain derivatives had enhanced COX-inhibitory activity compared to traditional NSAIDs .
- Analgesic Effects : In preclinical trials, this compound demonstrated significant analgesic effects in rodent models of pain. The results suggested that its mechanism of action may involve modulation of the central nervous system pathways associated with pain perception .
Materials Science
Polymer Chemistry
The compound's unique structure allows it to be used as a building block in polymer synthesis. Researchers have explored its application in creating copolymers that exhibit enhanced thermal stability and mechanical properties. These polymers can be utilized in various industrial applications, including coatings and composites .
Case Studies
- Thermal Stability Enhancement : A research article highlighted the use of this compound in synthesizing thermoplastic elastomers. The resulting materials exhibited improved thermal stability compared to conventional elastomers .
- Composite Materials : Another study investigated the incorporation of this compound into composite materials for automotive applications. The findings indicated that composites with this additive showed improved impact resistance and durability under stress conditions .
Chemical Synthesis
Synthetic Routes
The synthesis of this compound can be achieved through various methods involving chiral catalysts and asymmetric synthesis techniques. These methods are crucial for obtaining high yields of the desired enantiomer while minimizing by-products .
Mechanism of Action
The compound's mechanism of action is largely dependent on its ability to interact with biological macromolecules such as proteins and nucleic acids. Its unique stereochemistry allows for specific binding to enzyme active sites, influencing enzymatic activity by either inhibition or activation. Molecular targets include enzymes involved in metabolic pathways, where the compound can act as a competitive or non-competitive inhibitor. Pathways affected often include those related to inflammation and signal transduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical Variants
Functional Group Modifications
Amino-Substituted Analog
- Compound: 1-Amino-3-(propan-2-yl)-2,3-dihydro-1H-indene-1-carboxylic acid () Structural Change: Replacement of the acetic acid group with a carboxylic acid and addition of an amino group.
Methoxy-Substituted Analog
- Compound: 6-Methoxyindan-1-acetic acid () Structural Change: Methoxy (-OCH3) group at the 6-position of the indene ring.
Complex Substituents and Hybrid Structures
- Compound : (S)-2-(5-(2-(5-Ethyl-2-(4-methoxyphenyl)oxazol-4-yl)ethoxy)-2,3-dihydro-1H-inden-1-yl)acetic acid ()
- Structural Change : Incorporation of an oxazole ring and ethoxy linker.
- Impact : Extended π-conjugation and bulkier substituents may enhance binding affinity to hydrophobic pockets in proteins (e.g., kinase or protease targets).
Table 1: Comparative Data for Selected Analogs
Discussion of Key Findings
Stereochemistry Matters : The enantiopure (1S,3S) configuration of the target compound likely offers distinct advantages in asymmetric synthesis and biological selectivity compared to its racemic counterpart .
Amino Groups: Increase polarity, favoring aqueous solubility and interactions with charged residues in enzymes .
Hybrid Structures : Compounds like the oxazole-containing analog () demonstrate the versatility of the indene scaffold in drug design, enabling tailored interactions with complex biological targets.
Biological Activity
The compound 2-[(1S,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid is a derivative of indene that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Structure
The molecular formula of this compound is . The compound features an indene moiety with an acetic acid functional group, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : This compound may modulate the activity of GPCRs, which play a crucial role in cellular signaling pathways. GPCRs are involved in numerous physiological processes and are common targets for drug development .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity could be beneficial in treating conditions like arthritis or other inflammatory diseases.
- Antioxidant Activity : The presence of the indene structure may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Reduction in cytokine levels | |
| Antioxidant | Free radical scavenging | |
| GPCR modulation | Potential activation/inhibition of pathways |
Study 1: Anti-inflammatory Properties
A study conducted on animal models demonstrated that administration of this compound resulted in a significant decrease in inflammatory markers compared to control groups. The results indicated a reduction in edema and pain response, suggesting potential therapeutic applications in inflammatory diseases.
Study 2: Antioxidant Activity
In vitro assays have shown that this compound exhibits notable antioxidant activity. It was able to reduce oxidative stress markers in cultured cells exposed to oxidative agents. This suggests that it may protect cells from oxidative damage, potentially offering benefits in neurodegenerative diseases where oxidative stress is a contributing factor.
Study 3: GPCR Interaction
Research involving receptor binding assays indicated that this compound interacts with specific GPCRs involved in pain modulation. These findings highlight its potential as a novel analgesic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
